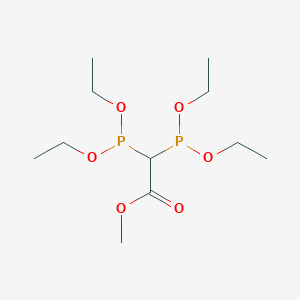
Methyl bis(diethoxyphosphanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis(diethoxyphosphanyl)acetate is an organophosphorus compound that features a central carbon atom bonded to a methyl group, two diethoxyphosphanyl groups, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(diethoxyphosphanyl)acetate typically involves the reaction of diethyl phosphite with methyl bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bis(diethoxyphosphanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphanyl acetates.
Applications De Recherche Scientifique
Methyl bis(diethoxyphosphanyl)acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of methyl bis(diethoxyphosphanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its phosphanyl groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphite
- Methyl bromoacetate
- Phosphine oxides
- Phosphine derivatives
Uniqueness
Methyl bis(diethoxyphosphanyl)acetate is unique due to its combination of diethoxyphosphanyl and acetate groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and coordination complexes, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
58046-19-8 |
|---|---|
Formule moléculaire |
C11H24O6P2 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
methyl 2,2-bis(diethoxyphosphanyl)acetate |
InChI |
InChI=1S/C11H24O6P2/c1-6-14-18(15-7-2)11(10(12)13-5)19(16-8-3)17-9-4/h11H,6-9H2,1-5H3 |
Clé InChI |
OUKDDRDCEZLHHW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(C(C(=O)OC)P(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
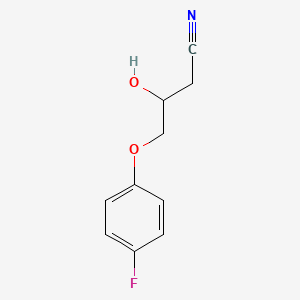
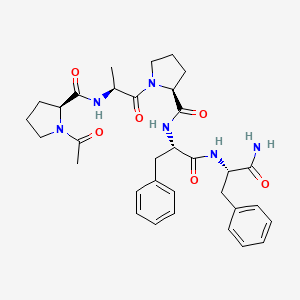
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
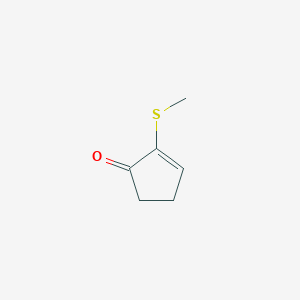

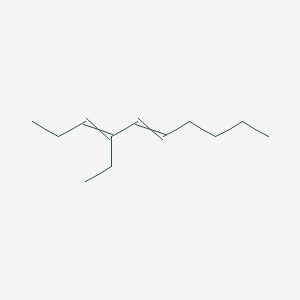
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)



